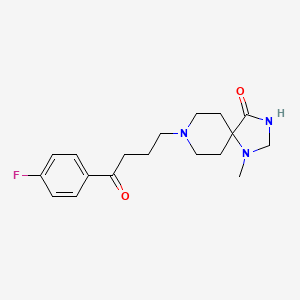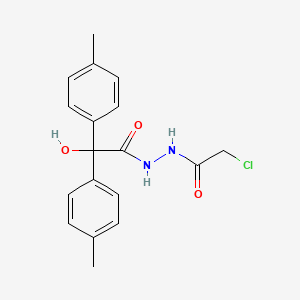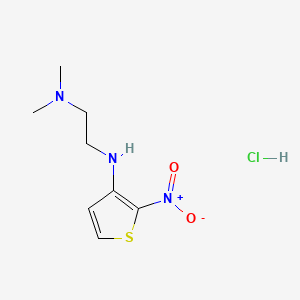
1,2-Ethanediamine, N,N-dimethyl-N'-(2-nitro-3-thienyl)-, monohydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Ethanediamine, N,N-dimethyl-N’-(2-nitro-3-thienyl)-, monohydrochloride is a chemical compound with the molecular formula C8H14ClN3O2S and a molecular weight of 251.73 g/mol . This compound is known for its unique structure, which includes a thienyl group substituted with a nitro group, and an ethylenediamine backbone with dimethyl substitutions. It is commonly used in various scientific research applications due to its distinctive chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Ethanediamine, N,N-dimethyl-N’-(2-nitro-3-thienyl)-, monohydrochloride typically involves the reaction of 1,2-ethanediamine with N,N-dimethylamine and 2-nitro-3-thiophene . The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction mixture is then treated with hydrochloric acid to obtain the monohydrochloride salt of the compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .
化学反応の分析
Types of Reactions
1,2-Ethanediamine, N,N-dimethyl-N’-(2-nitro-3-thienyl)-, monohydrochloride undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The thienyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophilic substitution reactions often require acidic or basic conditions, depending on the nature of the substituent.
Major Products Formed
Oxidation: Formation of amino derivatives.
Reduction: Formation of reduced thienyl derivatives.
Substitution: Formation of various substituted thienyl derivatives.
科学的研究の応用
1,2-Ethanediamine, N,N-dimethyl-N’-(2-nitro-3-thienyl)-, monohydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1,2-Ethanediamine, N,N-dimethyl-N’-(2-nitro-3-thienyl)-, monohydrochloride involves its interaction with specific molecular targets. The nitro group and thienyl ring play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .
類似化合物との比較
Similar Compounds
- 1,2-Ethanediamine, N,N-dimethyl-N’-(2-nitro-4-thienyl)-, monohydrochloride
- 1,2-Ethanediamine, N,N-dimethyl-N’-(2-nitro-5-thienyl)-, monohydrochloride
- 1,2-Ethanediamine, N,N-dimethyl-N’-(2-nitro-6-thienyl)-, monohydrochloride
Uniqueness
1,2-Ethanediamine, N,N-dimethyl-N’-(2-nitro-3-thienyl)-, monohydrochloride is unique due to the specific position of the nitro group on the thienyl ring, which influences its chemical reactivity and biological activity. This positional isomerism can lead to differences in the compound’s properties and applications compared to its analogs .
特性
CAS番号 |
122777-86-0 |
|---|---|
分子式 |
C8H14ClN3O2S |
分子量 |
251.73 g/mol |
IUPAC名 |
N',N'-dimethyl-N-(2-nitrothiophen-3-yl)ethane-1,2-diamine;hydrochloride |
InChI |
InChI=1S/C8H13N3O2S.ClH/c1-10(2)5-4-9-7-3-6-14-8(7)11(12)13;/h3,6,9H,4-5H2,1-2H3;1H |
InChIキー |
DVUJLTBUBWUBDI-UHFFFAOYSA-N |
正規SMILES |
CN(C)CCNC1=C(SC=C1)[N+](=O)[O-].Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[2-(2-tert-butyl-3-phenylpyrrolo[1,2-a]benzimidazol-4-yl)ethyl]morpholine;dihydrochloride](/img/structure/B12761460.png)
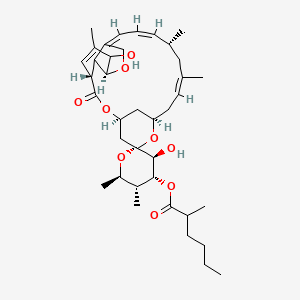
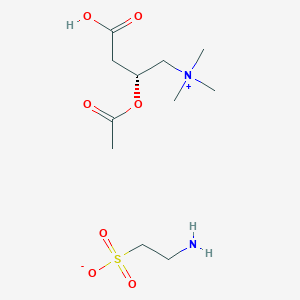
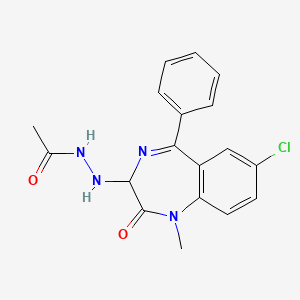

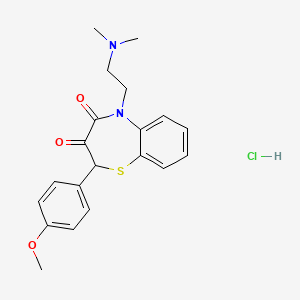

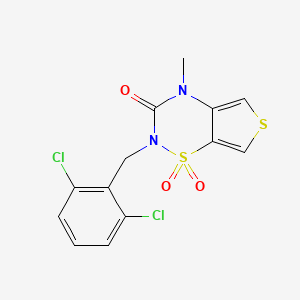
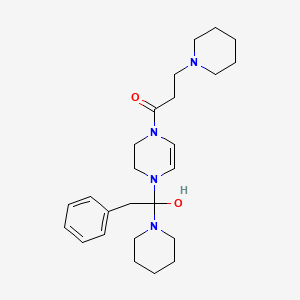
![11-ethyl-5,7-dithia-3,11-diazatricyclo[6.5.0.02,6]trideca-1(8),2(6),3-trien-4-amine;dihydrochloride](/img/structure/B12761514.png)
